
2,2-Difluoro-2-(2-methyl-1,3-thiazol-4-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Difluoro-2-(2-methyl-1,3-thiazol-4-yl)acetic acid is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-2-(2-methyl-1,3-thiazol-4-yl)acetic acid typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a halogenated ketone and thiourea. For instance, 2-bromoacetophenone can react with thiourea in the presence of a base to form the thiazole ring.
Introduction of Fluorine Atoms: The introduction of fluorine atoms can be achieved through electrophilic fluorination. This step often involves the use of reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Methylation: The methyl group can be introduced via a methylation reaction using methyl iodide or dimethyl sulfate in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated reactors and precise control of reaction parameters to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, and other nucleophiles
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups
Reduction: Reduced derivatives with fewer oxygen-containing functional groups
Substitution: Substituted derivatives with new functional groups replacing original atoms or groups
Scientific Research Applications
2,2-Difluoro-2-(2-methyl-1,3-thiazol-4-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and chemical processes, particularly in the field of fluorine chemistry.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-2-(2-methyl-1,3-thiazol-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its ability to form strong interactions with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The thiazole ring structure allows it to interact with various proteins and nucleic acids, leading to its observed biological activities.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Difluoro-2-(2-trifluoromethyl-1,3-thiazol-4-yl)acetic acid
- 2-Methyl-4-(trifluoromethyl)phenyl-5-thiazolyl acetic acid
- 2,4-Disubstituted thiazoles
Uniqueness
2,2-Difluoro-2-(2-methyl-1,3-thiazol-4-yl)acetic acid is unique due to the specific arrangement of fluorine atoms and the methyl group on the thiazole ring. This unique structure imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C6H5F2NO2S |
|---|---|
Molecular Weight |
193.17 g/mol |
IUPAC Name |
2,2-difluoro-2-(2-methyl-1,3-thiazol-4-yl)acetic acid |
InChI |
InChI=1S/C6H5F2NO2S/c1-3-9-4(2-12-3)6(7,8)5(10)11/h2H,1H3,(H,10,11) |
InChI Key |
ONSCDPFZUBHCJO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)C(C(=O)O)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


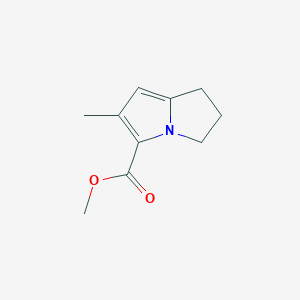
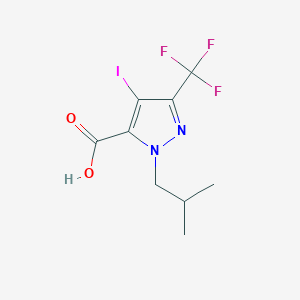
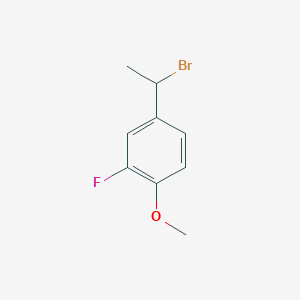
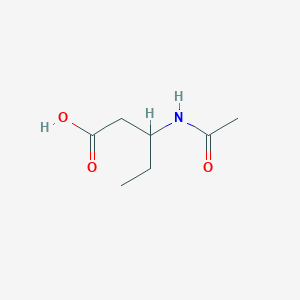
![(Z)-4-chloro-N-[(4-chlorophenyl)methyl]-2-cyano-3-hydroxybut-2-enamide](/img/structure/B15276062.png)
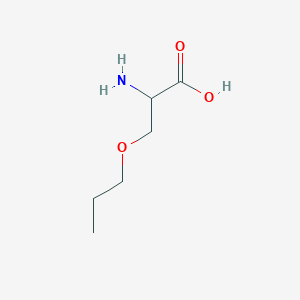

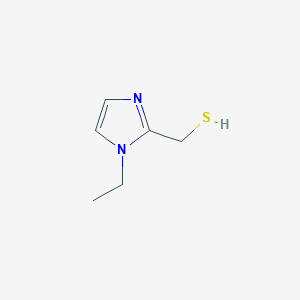
![6-(Aminomethyl)pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one](/img/structure/B15276075.png)
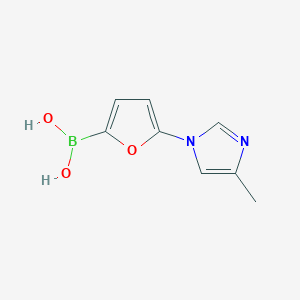
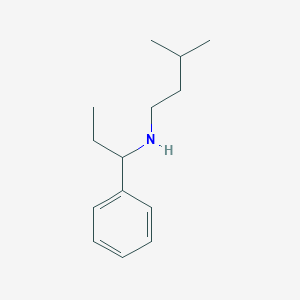
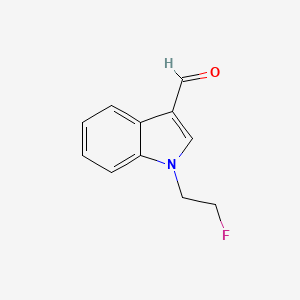
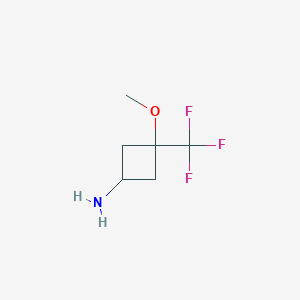
![Methyl 6-methyl-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B15276113.png)
